![molecular formula C8H15N B1422791 3-Cyclopropylpiperidine CAS No. 942576-93-4](/img/structure/B1422791.png)
3-Cyclopropylpiperidine
Overview
Description
3-Cyclopropylpiperidine is a chemical compound with the CAS Number: 942576-93-4 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 3-cyclopropylpiperidine .
Molecular Structure Analysis
The InChI code for 3-Cyclopropylpiperidine is1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2
. This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
3-Cyclopropylpiperidine has a molecular weight of 125.21 . Other physical and chemical properties such as density, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including compounds like piperine and piperidine, have shown promise as therapeutic agents with anticancer potential. They have been studied for use alone or in combination with other phytochemicals or conventional anticancer drugs. These studies include both in vitro and in vivo research demonstrating several anticancer properties .
Drug Discovery
The piperidine nucleus is a vital component in drug production. Piperidine and its byproducts exhibit pharmacophoric features essential for various therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Synthesis Techniques
Recent scientific literature has highlighted intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such synthesis techniques could be applicable to “3-Cyclopropylpiperidine” for creating specialized compounds for research and therapeutic use .
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which 3-cyclopropylpiperidine belongs, are known to interact with various biological targets
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects . These activities suggest that 3-Cyclopropylpiperidine may interact with its targets to modulate these biological processes.
Biochemical Pathways
Piperidine derivatives are known to influence various physiological activities and pathological conditions of the central nervous system, cardiovascular system, and gastrointestinal tract
Pharmacokinetics
The pharmacokinetic principles of anti-infective dosing, which include absorption, distribution, metabolism, and excretion, are crucial in determining the response to therapy
Result of Action
Piperidine derivatives are known to exhibit antioxidant, anti-inflammatory, and anti-apoptotic activities . These activities suggest that 3-Cyclopropylpiperidine may exert similar effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, weakly alkaline environments have been found to be more conducive to bacterial growth and the synthesis of certain compounds, while weakly acidic environments may enhance antifungal activity . .
properties
IUPAC Name |
3-cyclopropylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDMRYQURLRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708894 | |
Record name | 3-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpiperidine | |
CAS RN |
942576-93-4 | |
Record name | 3-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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